Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Uniqueness
Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
613661-03-3 |
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Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
[6-(cyclohexylmethyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H26N2O/c1-14-6-5-11-20(14)18(21)16-9-10-17(19-13-16)12-15-7-3-2-4-8-15/h9-10,13-15H,2-8,11-12H2,1H3 |
InChI Key |
QGJJIHFXFYDMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)CC3CCCCC3 |
Origin of Product |
United States |
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